molecular formula C12H4Cl4O B1211024 2,4,6,8-Tetrachlorodibenzofuran CAS No. 58802-19-0

2,4,6,8-Tetrachlorodibenzofuran

Cat. No. B1211024
CAS RN: 58802-19-0
M. Wt: 306 g/mol
InChI Key: ZSPJEACWUWSAGS-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachlorodibenzofuran is a synthetic chemical that belongs to the family of polychlorinated dibenzofurans (PCDFs) . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .


Synthesis Analysis

The synthesis of 2,4,6,8-Tetrachlorodibenzofuran involves various processes. One method involves the functionalization of 2,4,6,8-tetramethylcyclotetrasiloxane DH4 to branched organosilicon compounds DSP3 or DS3P . Another method involves the reaction of the CH radical with TCDF .


Molecular Structure Analysis

The molecular formula of 2,4,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .


Chemical Reactions Analysis

The reaction mechanisms between 2,4,6,8-Tetrachlorodibenzofuran and the CH radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .


Physical And Chemical Properties Analysis

The molecular formula of 2,4,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .

Scientific Research Applications

Metabolic Pathways and Biliary Metabolites

Research by Burka et al. (1990) delved into the metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF) in rats, revealing major biliary metabolites and suggesting possible metabolic pathways (Burka, McGown, & Tomer, 1990).

Teratogenic Effects in Mice

Weber et al. (1984) observed that TCDF caused dose-related increases in cleft palates and kidney anomalies in the offspring of treated pregnant mice, indicating its teratogenic potency (Weber, Lamb, Harris, & Moore, 1984).

Enzyme Inhibition and Receptor Binding

Keys, Piskorska-Pliszczynska, and Safe (1986) found that 2,4,6,8-TCDF inhibited certain enzyme activities in rat hepatoma cells, suggesting its potential as a receptor-mediated enzyme inhibitor (Keys, Piskorska-Pliszczynska, & Safe, 1986).

Pharmacokinetics Across Species

King et al. (1983) developed a model for the pharmacokinetics of TCDF, highlighting its concentration in the liver and fat, and the pathways of its metabolism and excretion in rats, mice, and monkeys (King, Dedrick, Collins, Matthews, & Birnbaum, 1983).

Potential in Breast Cancer Treatment

Zhang et al. (2009) explored the use of TCDF in inhibiting the proliferation of breast cancer cell lines, indicating its potential in cancer treatment (Zhang, Lei, Liu, Li, Walker, Kotha, Rowlands, & Safe, 2009).

Cytochrome P450 Enzyme Induction

Zacharewski, Harris, and Safe (1989) investigated the induction of specific monooxygenase activities by TCDF in rat hepatoma cells, contributing to understanding its molecular mechanisms (Zacharewski, Harris, & Safe, 1989).

Mechanism of Action

2,4,6,8-Tetrachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Future Directions

Theoretical investigations have been carried out to explore the potential reactivity of the methylidyne radical (CH) toward 2,4,6,8-Tetrachlorodibenzofuran . These findings can provide new insights into the reactivity of the CH radical in the transformation of TCDF-like dioxins .

properties

IUPAC Name

2,4,6,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPJEACWUWSAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207537
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetrachlorodibenzofuran

CAS RN

58802-19-0
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,6,8-Tetrachlorodibenzofuran interact with Aryl Hydrocarbon Hydroxylase (AHH) activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin?

A1: The study demonstrates that 2,4,6,8-Tetrachlorodibenzofuran, unlike the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin, does not induce Aryl Hydrocarbon Hydroxylase (AHH) activity. In fact, it reduces basal AHH activity. When co-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin, 2,4,6,8-Tetrachlorodibenzofuran significantly diminished the enzyme activity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin alone []. This suggests a potential antagonistic effect on AHH induction. Further research is crucial to understand the underlying mechanisms and implications of this interaction.

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